RTI-13951-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

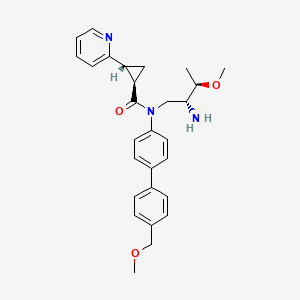

C28H33N3O3 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1 |

InChI Key |

XCHHIKJEGXHKLQ-UJTWYAIMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC |

Canonical SMILES |

CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

RTI-13951-33: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-13951-33 is a novel, potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key region of the brain involved in motor control, reward, and motivation.[1][3] Due to the lack of a known endogenous ligand for GPR88, pharmacological tools like this compound are invaluable for elucidating the receptor's physiological functions and its potential as a therapeutic target for neuropsychiatric disorders, particularly alcohol use disorder (AUD).[4][5] Studies have demonstrated that this compound reduces alcohol self-administration, intake, and seeking behaviors in rodent models, with its effects being specific to GPR88, as they are absent in GPR88 knockout mice.[3][4][5] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: GPR88 Agonism

The primary mechanism of action of this compound is its function as an agonist at the GPR88 receptor. GPR88 is established to be a Gαi/o-coupled receptor.[3] Upon binding of this compound, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling cascade is the principal pathway through which this compound exerts its cellular effects, ultimately modulating neuronal activity in GPR88-expressing brain circuits.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency and Affinity of this compound at the GPR88 Receptor

| Parameter | Value | Assay | Species/System | Reference |

| EC50 | 25 nM | cAMP Functional Assay | Recombinant hGPR88 | [1] |

| EC50 | 45 nM | cAMP Functional Assay | PPLS-HA-hGPR88-CHO cells | [3] |

| EC50 | 535 nM | [35S]GTPγS Binding Assay | Mouse Striatal Membranes | [3] |

| EC50 | 65 nM | [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cells | [4] |

| Ki | 224 nM | Competition Binding Assay | PPLS-HA-hGPR88-CHO cells ([3H]RTI-33) | [3] |

| KD | 85 nM | Saturation Binding Assay | PPLS-HA-hGPR88-CHO cells ([3H]RTI-33) | [3] |

| KD | 41 nM | Saturation Binding Assay | Mouse Striatal Membranes ([3H]RTI-33) | [3] |

Table 2: Off-Target Binding Profile of this compound

| Target | Parameter | Value | Assessment | Reference |

| Serotonin Transporter (SERT) | Ki | 0.75 µM | Moderate Affinity | [1] |

| Serotonin Transporter (SERT) | IC50 | 25.1 µM | Poor Inhibition | [1] |

| Kappa Opioid Receptor (KOR) | Ki | 2.29 µM | Weak Affinity | [1] |

| Vesicular Monoamine Transporter (VMAT) | Ki | 4.23 µM | Weak Affinity | [1] |

| >60 Other CNS Targets | - | No Significant Binding | High Selectivity | [3] |

Detailed Experimental Protocols

The characterization of this compound relies on several key in vitro functional and binding assays. The generalized methodologies for these are described below.

cAMP Functional Assay

This assay quantifies the potency of this compound as a GPR88 agonist by measuring its ability to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO) are cultured to confluence in appropriate media.

-

Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Assay Conditions: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: A dose-response curve is generated by adding varying concentrations of this compound to the wells.

-

Stimulation: Adenylyl cyclase is stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for baseline controls). This raises intracellular cAMP levels.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for GPR88-mediated inhibition of cAMP production.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

-

Data Analysis: The decrease in cAMP signal is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

[35S]GTPγS Binding Assay

This is a functional assay that directly measures G protein activation subsequent to receptor agonism.

Methodology:

-

Membrane Preparation: Membranes are prepared from GPR88-expressing cells or from brain tissue (e.g., mouse striatum) through homogenization and centrifugation. Protein concentration is quantified.

-

Assay Buffer: An assay buffer is prepared containing ions and guanosine (B1672433) diphosphate (B83284) (GDP) to ensure G proteins are in an inactive state.

-

Reaction Mixture: In a 96-well plate, the membranes are incubated with varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-bound GPR88 catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from total binding. The EC50 is calculated by plotting specific binding against the log concentration of this compound.[3][6][7]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: As with the GTPγS assay, high-quality cell membranes expressing GPR88 are prepared.

-

Reagents: A radioligand with known affinity for GPR88 (e.g., [3H]RTI-33) is used at a fixed concentration (typically near its KD value). A series of dilutions of unlabeled this compound is prepared.

-

Incubation: The membranes, radioligand, and varying concentrations of unlabeled this compound are incubated together in an assay buffer until binding reaches equilibrium.

-

Controls: Three sets of controls are essential:

-

Total Binding: Membranes + radioligand + buffer (no competitor).

-

Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known GPR88 ligand to block all specific binding.

-

Competitor Wells: Membranes + radioligand + serial dilutions of this compound.

-

-

Filtration: The incubation is terminated by rapid filtration, separating bound from free radioligand.

-

Quantification: The radioactivity on the filters is counted.

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of this compound to generate a competition curve and determine the IC50 (the concentration of competitor that displaces 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[3][8][9]

References

- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

Technical Guide: GPR88 Receptor Binding Affinity of RTI-13951-33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of RTI-13951-33 for the G protein-coupled receptor 88 (GPR88). It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for the GPR88 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: GPR88 Agonist Activity of this compound

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| This compound | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | EC50 | 25 | [1][2] |

| This compound | [35S]-GTPγS Binding | Mouse Striatal Membranes | EC50 | 535 | |

| [3H]RTI-33 (Radiolabeled this compound) | Radioligand Binding | PPLS-HA-hGPR88-CHO Membranes | KD | 85 | [3] |

Table 2: Off-Target Binding Profile of this compound

| Target | Assay Type | Parameter | Value (µM) | Reference |

| Kappa Opioid Receptor (KOR) | Radioligand Binding | Ki | 2.29 | |

| Vesicular Monoamine Transporter (VMAT) | Radioligand Binding | Ki | 4.23 | |

| Serotonin Transporter (SERT) | Radioligand Binding | Ki | 0.75 | |

| Serotonin Transporter (SERT) | Neurotransmitter Reuptake | IC50 | 25.1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, following Gi/o-coupled receptor activation.

Objective: To determine the potency (EC50) of this compound as a GPR88 agonist.

Materials:

-

PPLS-HA-hGPR88-CHO cells (Chinese Hamster Ovary cells stably expressing human GPR88 with an N-terminal hemagglutinin tag)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., LANCE TR-FRET cAMP assay kit)

-

Cell culture medium and reagents

-

384-well microplates

Procedure:

-

Cell Culture: PPLS-HA-hGPR88-CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

-

Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in assay buffer.

-

Assay:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are incubated with the various concentrations of this compound for a specified period.

-

Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

The cells are incubated for a further specified period.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a TR-FRET based assay. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The data are normalized to the control wells (forskolin alone and vehicle) and plotted as a concentration-response curve. The EC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic equation).

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the dissociation constant (KD) of the radiolabeled version of this compound ([3H]RTI-33) for the GPR88 receptor.

Materials:

-

[3H]RTI-33 (specific activity: 83.4 Ci/mmol)[3]

-

Membranes from PPLS-HA-hGPR88-CHO cells

-

Unlabeled this compound (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: PPLS-HA-hGPR88-CHO cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the GPR88 receptors. The protein concentration of the membrane preparation is determined.

-

Saturation Binding Assay:

-

A constant amount of membrane protein is incubated with increasing concentrations of [3H]RTI-33.

-

A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data are plotted against the concentration of [3H]RTI-33.

-

The KD (dissociation constant) and Bmax (maximum number of binding sites) are determined by fitting the data to a one-site binding model using non-linear regression.

-

Visualizations

GPR88 Signaling Pathway

Caption: GPR88 Signaling Pathway.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for cAMP Functional Assay.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

References

An In-depth Technical Guide to RTI-13951-33: A Potent and Selective GPR88 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-13951-33 is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88). This receptor is highly expressed in the striatum, a key region of the brain involved in motor control, reward, and cognition. Due to the lack of a known endogenous ligand for GPR88, synthetic agonists like this compound are invaluable tools for elucidating the receptor's physiological functions and exploring its therapeutic potential for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (1R,2R)-N-(4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)-2-((S)-1-amino-2-methylpropan-2-yloxy)-N-((R)-1-(pyridin-2-yl)ethyl)cyclopropane-1-carboxamide. Its development was the result of structure-activity relationship (SAR) studies aimed at improving the potency and pharmacokinetic properties of earlier GPR88 agonists.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C28H34N4O3 | [1] |

| Molecular Weight | 474.60 g/mol | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 8 | [1] |

| Topological Polar Surface Area (TPSA) | 93.8 Ų | [1] |

| cLogP | 3.3 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the GPR88 receptor. GPR88 is known to couple to inhibitory G proteins of the Gαi/o family. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The modulation of this signaling pathway is believed to underlie the receptor's role in regulating neuronal excitability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the scientific literature, often in the context of the synthesis of its analogs. The following is a generalized scheme based on published methods. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary scientific literature.

In Vitro Efficacy: cAMP Functional Assay

The potency of this compound as a GPR88 agonist is typically determined by its ability to inhibit forskolin-stimulated cAMP production in cells stably expressing the human GPR88 receptor (e.g., CHO-hGPR88 cells).

Materials:

-

CHO-hGPR88 cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound

-

cAMP detection kit (e.g., HTRF or luminescence-based)

-

384-well white assay plates

Procedure:

-

Cell Preparation: Culture CHO-hGPR88 cells to approximately 80-90% confluency. Harvest and resuspend the cells in assay buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., EC80).

-

Assay Setup:

-

Add the cell suspension to the wells of the 384-well plate.

-

Add the this compound dilutions to the respective wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Add the forskolin solution to all wells to stimulate cAMP production.

-

Incubate for a further 30 minutes at room temperature.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Efficacy: [³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the GPR88 receptor in cell membranes.

Materials:

-

Membranes from cells expressing GPR88 (e.g., CHO-hGPR88 or striatal tissue)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)

-

GDP

-

[³⁵S]GTPγS

-

This compound

-

Unlabeled GTPγS (for non-specific binding determination)

-

96-well filter plates

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer.

-

Assay Setup: To each well of a 96-well plate, add:

-

Assay buffer

-

GDP to a final concentration of 10-30 µM.

-

Varying concentrations of this compound. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Membrane suspension.

-

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Pharmacological Profile

In Vitro Activity

This compound is a highly potent GPR88 agonist. Its in vitro efficacy has been characterized in various functional assays.

| Assay | Cell Line/Tissue | EC50 (nM) | Reference |

| cAMP Functional Assay | CHO-hGPR88 | 25 | [3] |

| cAMP Functional Assay | CHO-hGPR88 | 45 | [4] |

| [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 | [2] |

Selectivity Profile

This compound has been screened against a panel of G protein-coupled receptors, ion channels, and neurotransmitter transporters and has demonstrated a high degree of selectivity for GPR88, with no significant off-target activity observed at the tested concentrations.[3]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species. It is characterized by its ability to penetrate the blood-brain barrier. However, it has been noted to have poor metabolic stability, which has led to the development of second-generation analogs with improved pharmacokinetic profiles.[4]

| Species | Dose and Route | T½ (plasma) | CL (plasma) | Brain/Plasma Ratio (at 30 min) | Reference |

| Mouse | 10 mg/kg, i.p. | 0.7 h | 352 mL/min/kg | 0.4 | [4] |

| Rat | 10 mg/kg, i.p. | ~1.5 h | Not Reported | Cmax in brain: 287 ng/mL | [3] |

Conclusion

This compound is a seminal tool compound that has significantly advanced the study of GPR88. Its potency, selectivity, and brain penetrance have enabled in vivo investigations into the receptor's role in various physiological and pathological processes. While its metabolic instability has prompted further medicinal chemistry efforts, this compound remains a critical pharmacological probe for researchers in neuroscience and drug discovery. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.

References

- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of GPR88 Agonist RTI-13951-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for RTI-13951-33, a potent and selective agonist of the orphan G protein-coupled receptor 88 (GPR88). The information presented here is compiled from key scientific literature and is intended to equip researchers with the necessary details to replicate and build upon existing methodologies. This compound has emerged as a valuable tool for investigating the physiological roles of GPR88 and holds promise as a lead compound for the development of therapeutics targeting neuropsychiatric disorders.[1][2][3][4]

Core Synthesis Strategy

The synthesis of this compound is a multi-step process rooted in piperidine (B6355638) chemistry.[5][6][7] The general approach involves the construction of a substituted piperidine core, followed by functionalization to introduce the key pharmacophoric elements responsible for its agonist activity at the GPR88 receptor. The synthetic route is designed to be efficient and amenable to the production of analogs for structure-activity relationship (SAR) studies.[1][2][3]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on published methodologies for analogous piperidine-based compounds. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization.

Step 1: Synthesis of the Piperidine Core

The synthesis typically commences with a commercially available starting material, such as arecoline (B194364) hydrobromide, which provides the basic piperidine scaffold.[6] The initial steps focus on modifying this core structure to introduce the necessary substituents at key positions.

Step 2: Introduction of Side Chains

Subsequent steps involve the introduction of specific side chains through various organic reactions. These reactions are crucial for defining the compound's interaction with the GPR88 receptor and its overall pharmacological profile.

Step 3: Final Functionalization and Salt Formation

The final steps of the synthesis involve any necessary deprotection or functional group interconversion, followed by purification and often conversion to a salt form to improve handling and solubility.

Purification Methodologies

The purification of this compound is critical to ensure the removal of impurities, byproducts, and unreacted starting materials, which could interfere with biological assays and in vivo studies. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Experimental Protocol: Purification of this compound

1. Liquid-Liquid Extraction:

Following the final synthetic step, the reaction mixture is typically subjected to an aqueous workup. This involves partitioning the crude product between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and an aqueous phase. Acid-base washes can be employed to remove acidic or basic impurities.[8][9]

2. Column Chromatography:

The primary purification step is often column chromatography on silica (B1680970) gel.[9] A suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) is used to separate the desired product from other components of the reaction mixture. The fractions are typically monitored by thin-layer chromatography (TLC).

3. Recrystallization:

For final purification and to obtain a crystalline solid, recrystallization is often performed.[8] The purified compound from column chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of high-purity crystals.

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its analogs, as reported in the literature.

| Compound | cAMP EC50 (nM)[10][11][12] | Metabolic Half-life (h)[1][2][3] | Brain/Plasma Ratio[1][2][3] |

| This compound | 25 - 45 | 0.7 | 0.4 |

| RTI-122 (30a) | 11 | 5.8 | >1 |

| (1R,2R)-2-PCCA | - | - | - |

| Analytical Technique | Observed Data for this compound (Representative) |

| Mass Spectrometry | [M+H]+ calculated and found |

| 1H NMR | Chemical shifts and coupling constants consistent with the proposed structure |

| Purity (HPLC) | >95% |

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: Generalized synthetic workflow for this compound.

Caption: General purification workflow for this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. For precise experimental details, researchers are encouraged to consult the primary literature cited herein. The development of analogs with improved pharmacokinetic properties, such as RTI-122, highlights the ongoing efforts to optimize this important class of GPR88 agonists.[1][4][12]

References

- 1. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 12. researchgate.net [researchgate.net]

RTI-13951-33: A Technical Overview of Pharmacokinetics and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

RTI-13951-33 has emerged as a significant pharmacological tool for investigating the function of the orphan G-protein-coupled receptor GPR88, a potential therapeutic target for neuropsychiatric disorders, including alcohol use disorder.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound, compiling key data from preclinical studies to inform ongoing research and drug development efforts.

Pharmacokinetic Profile

This compound is a potent and selective agonist for the GPR88 receptor.[2][3] It exhibits favorable pharmacokinetic properties that allow for sufficient brain exposure to modulate GPR88 in vivo.[1] The compound's pharmacokinetic parameters have been characterized in both rat and mouse models, demonstrating its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from in vivo and in vitro studies.

Table 1: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)

| Parameter | Value | Reference |

| Brain Cmax | 287 ng/mL | [3] |

| Time to Brain Cmax | 60 minutes | [3] |

| Brain Concentration at 30 min | 242 ng/mL (527 nM) | [3] |

| Apparent Half-life in Brain | 87 minutes (~1.5 hours) | [1][3] |

| Brain to Plasma AUC Ratio | 0.5 | [3] |

Table 2: In Vivo Pharmacokinetics and In Vitro Metabolic Stability of this compound in Mice (10 mg/kg, i.p.)

| Parameter | Value | Reference |

| Plasma Half-life | 0.7 hours | [4] |

| Plasma Clearance (CL) | 352 mL min-1 kg-1 | [4] |

| Brain/Plasma Ratio at 30 min | 0.4 | [4] |

| Mouse Liver Microsomes | ||

| Half-life | 2.2 minutes | [4] |

| Clearance (CL) | 643 µL min-1 (mg of protein)-1 | [4] |

Table 3: In Vitro Potency and Binding Affinity of this compound

| Assay | Value | Reference |

| EC50 (cAMP functional assay) | 25 nM | [2][3][5] |

| EC50 (cAMP functional assay) | 45 nM | [4][6] |

| EC50 ([35S]GTPγS binding) | 535 nM | [6] |

| Binding Affinity (Ki) | 224 nM | [6] |

Brain Penetration

Studies have confirmed that this compound is a brain-penetrant molecule.[2][3] In rats, a 10 mg/kg intraperitoneal dose resulted in a peak brain concentration of 287 ng/mL at 60 minutes.[3] The brain concentration at 30 minutes was 242 ng/mL, which is significantly higher than its in vitro EC50 value of 25 nM, indicating that the compound reaches sufficient levels in the brain to engage the GPR88 receptor.[3] The brain-to-plasma area under the curve (AUC) ratio was determined to be 0.5, further supporting its ability to penetrate the central nervous system.[3] In mice, the brain-to-plasma ratio was 0.4 at 30 minutes post-injection.[4]

Experimental Methodologies

The pharmacokinetic data presented were generated from studies utilizing standard preclinical models and analytical techniques.

Animal Models

-

Rats: Used for initial pharmacokinetic profiling and behavioral assessments.[1][3]

-

Mice: C57BL/6J and GPR88 knockout mice were used for further pharmacokinetic analysis, metabolic stability assessment, and to confirm GPR88-mediated effects.[1][4]

Administration

-

Route: Intraperitoneal (i.p.) injection was the route of administration for the pharmacokinetic studies.[1][3][4]

-

Dosing: Doses for pharmacokinetic studies were typically 10 mg/kg in both rats and mice.[1][3][4] Behavioral studies have utilized a range of doses from 5 to 60 mg/kg.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the GPR88 receptor.[2][3] GPR88 is a Gi/o-coupled receptor, and its activation by this compound is believed to lead to the inhibition of neuronal activity.[1] This mechanism is central to its observed effects on reducing alcohol-related behaviors.[1][7]

Caption: GPR88 signaling pathway activated by this compound.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a novel compound like this compound.

References

- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 3. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

RTI-13951-33: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-13951-33 is a potent, selective, and brain-penetrant agonist of the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in reward, motivation, and motor control, making it a promising therapeutic target for neuropsychiatric disorders, including addiction.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, with a focus on its pharmacological characterization and mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed.

Discovery and Synthesis

This compound was developed as a second-generation lead GPR88 agonist, originating from structure-activity relationship (SAR) studies around the initial lead compound, 2-PCCA.[4] The aim of these studies was to improve upon the potency, selectivity, and pharmacokinetic properties of earlier compounds. The synthesis of this compound and its analogues generally involves a Suzuki coupling reaction followed by the removal of a protecting group.[5]

While detailed, step-by-step synthesis protocols are proprietary and not fully available in the public domain, the general synthetic scheme is outlined in the literature.[5] The process involves the coupling of an enantiomerically pure cyclopropane-containing building block with an appropriate arylboronic pinacol (B44631) ester, followed by deprotection to yield the final compound.[5]

Pharmacological Profile

This compound has been extensively characterized in a battery of in vitro and in vivo assays to determine its potency, efficacy, and selectivity for the GPR88 receptor.

In Vitro Pharmacology

The in vitro activity of this compound was primarily assessed using cAMP functional assays and [³⁵S]GTPγS binding assays in cells expressing the human GPR88 receptor.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Functional Assay | EC₅₀ | 25 nM | Recombinant receptor | [4] |

| cAMP Functional Assay | EC₅₀ | 45 nM | PPLS-HA-hGPR88-CHO | |

| [³⁵S]GTPγS Binding Assay | EC₅₀ | 65 nM | PPLS-HA-hGPR88-CHO | |

| [³⁵S]GTPγS Binding Assay | EC₅₀ | 535 nM | Mouse striatal membranes | [6] |

Experimental Protocols

cAMP Functional Assay (General Protocol):

This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), which is a downstream signaling molecule of Gαi/o-coupled receptors like GPR88.

-

Cell Culture: CHO or HEK293 cells stably expressing the human GPR88 receptor are cultured in appropriate media.[7]

-

Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.[7]

-

Compound Preparation: Serial dilutions of this compound are prepared. A GPR88 agonist (e.g., 2-PCCA) at its EC₈₀ concentration and a forskolin (B1673556) solution (to stimulate adenylyl cyclase) are also prepared.[7]

-

Assay Procedure:

-

Culture media is removed from the cells.

-

Dilutions of the test compound are added to the wells and incubated.

-

An agonist/forskolin mixture is added to all wells and incubated for 30 minutes at room temperature.[7]

-

-

cAMP Detection: Cells are lysed, and cAMP levels are measured using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.[7]

-

Data Analysis: Data are plotted as the percentage of inhibition versus the log concentration of the compound to determine the EC₅₀ value.[7]

[³⁵S]GTPγS Binding Assay (General Protocol):

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[8][9]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the GPR88 receptor or from brain tissue (e.g., mouse striatum).[5][6]

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubation: The reaction is carried out at 30°C for a defined period, typically 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the log concentration of the agonist to determine EC₅₀ and Emax values.

In Vivo Pharmacology

The in vivo effects of this compound have been primarily investigated in rodent models of alcohol consumption and seeking.

Table 2: In Vivo Effects of this compound on Alcohol-Related Behaviors

| Behavioral Paradigm | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Intermittent-access two-bottle choice | Mouse | 30 | Reduced excessive voluntary alcohol drinking | [4][10] |

| Drinking-in-the-dark | Mouse | 30 | Reduced binge-like alcohol drinking | [4][10] |

| Alcohol self-administration | Mouse | 30 | Decreased nose-pokes for alcohol | [4][10] |

| Conditioned place preference | Mouse | 30 | Reduced expression of alcohol-induced CPP | [4][10] |

| Alcohol self-administration | Rat | 10, 20 | Reduced alcohol self-administration and intake | [5] |

Experimental Protocol: Intermittent-Access Two-Bottle Choice (IA2BC) in Mice (General Protocol):

This paradigm is used to model excessive, voluntary alcohol consumption.

-

Housing: Mice are individually housed with ad libitum access to food and water.

-

Habituation: A one-week habituation period to single housing is provided.

-

Drinking Sessions: For 8 weeks, on Mondays, Wednesdays, and Fridays, mice are given 24-hour concurrent access to two bottles: one containing 20% (v/v) ethanol (B145695) in tap water and the other containing tap water.[11] On the other days, they have access to two bottles of water. The position of the ethanol bottle is alternated to control for side preference.[11]

-

Drug Administration: 30 minutes prior to a drinking session, mice are administered this compound (e.g., 30 mg/kg, i.p.) or vehicle.[4]

-

Measurement: Fluid consumption from both bottles is measured by weighing the bottles before and after the 24-hour session. Spillage is controlled for by using measurements from bottles in an empty cage.

-

Data Analysis: Alcohol intake (g/kg) and water intake (ml/kg) are calculated and compared between treatment groups.

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR.[3] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This signaling cascade is believed to modulate neuronal activity in the striatum and other brain regions, ultimately influencing behaviors related to reward and addiction.[4] The specificity of this compound's effects on alcohol consumption via GPR88 has been confirmed in studies using Gpr88 knockout mice, where the compound had no effect on alcohol intake.[4][10]

Caption: GPR88 Signaling Pathway Activated by this compound.

Pharmacokinetics

The pharmacokinetic (PK) properties of this compound have been evaluated in rodents to assess its suitability for in vivo studies.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg, i.p.) | Brain Cₘₐₓ (ng/mL) | Brain Half-life (h) | Brain/Plasma Ratio | Reference |

| Rat | 10 | 287 | ~1.5 | Not Reported | [4] |

| Mouse | 10 | Not Reported | 0.7 (plasma) | 0.4 (at 30 min) | [5] |

While this compound demonstrates brain penetrance, its metabolic stability has been an area for further optimization.[5] Studies have identified metabolically labile sites on the molecule, leading to the design of next-generation compounds with improved PK profiles.[5]

Preclinical Development Workflow

The discovery and development of this compound followed a logical progression from initial hit identification to in vivo proof-of-concept.

Caption: Preclinical Development Workflow for this compound.

Clinical Development Status

As of the latest available information, this compound has not entered clinical trials. The focus of research remains on preclinical characterization and the development of analogues with optimized pharmacokinetic properties for potential clinical translation.[1][12]

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo functions of the GPR88 receptor. Its discovery and preclinical development have provided strong evidence for GPR88 as a promising therapeutic target for the treatment of alcohol use disorder and potentially other neuropsychiatric conditions. Further optimization of its pharmacokinetic properties may lead to the development of clinical candidates targeting this important orphan receptor.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 3. benchchem.com [benchchem.com]

- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR88 Agonist RTI-13951-33: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel, potent, and selective GPR88 agonist, RTI-13951-33. GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, is an emerging therapeutic target for a range of neuropsychiatric disorders, including addiction.[1][2] this compound serves as a critical pharmacological tool to elucidate the in vivo functions of GPR88 and evaluate its therapeutic potential. This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides an in-depth look at the experimental protocols utilized for its characterization. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and practical application in neuroscience research.

Introduction to GPR88 and this compound

GPR88 is a class A rhodopsin family orphan GPCR with high expression in the striatal medium spiny neurons (MSNs), which are key components of the basal ganglia circuits controlling voluntary movement, motor learning, and reward-based behaviors.[3] The endogenous ligand for GPR88 remains unknown, which has historically hindered the study of its physiological roles. However, studies using GPR88 knockout mice have implicated the receptor in the modulation of dopaminergic signaling, locomotor activity, and alcohol-related behaviors.[4][5]

The development of synthetic agonists like this compound has been a significant advancement in the field, providing the necessary tools for in vivo investigation of GPR88 function.[6] this compound is a potent, selective, and brain-penetrant small molecule that has been instrumental in demonstrating the therapeutic potential of GPR88 activation, particularly in the context of alcohol use disorder.[4][6]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity, functional potency, and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 224 nM | Competition binding assay with [3H]RTI-33 in PPLS-HA-hGPR88-CHO cell membranes | [1] |

| Functional Potency (EC50) | 25 nM | cAMP functional assay | [2][4][6] |

| 45 nM | in vitro cAMP functional assay | [1] | |

| 65 nM | [35S]GTPγS binding assay in PPLS-HA-hGPR88-CHO cell membranes | [7] | |

| 535 nM | [35S]GTPγS binding assay in mouse striatal membranes | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose & Route | Cmax (Brain) | t1/2 (Plasma) | Brain/Plasma Ratio | Reference |

| Rat | 10 mg/kg, i.p. | 287 ng/mL | ~1.5 h | - | [4] |

| Mouse | 10 mg/kg, i.p. | - | 0.7 h | 0.4 (at 30 min) | [7] |

GPR88 Signaling Pathway

GPR88 couples to inhibitory G proteins (Gαi/o).[3] Upon activation by an agonist such as this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[3][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

This assay quantifies the ability of this compound to inhibit cAMP production in cells expressing GPR88.

-

Cell Lines: HEK293 or CHO cells stably expressing human GPR88 are commonly used.[8]

-

Procedure:

-

Cells are cultured in appropriate media and seeded into 384-well plates.

-

The cells are then treated with various concentrations of this compound.

-

Adenylyl cyclase is stimulated using forskolin (B1673556) to increase basal cAMP levels.

-

The reaction is incubated for a specified period (e.g., 30 minutes) at room temperature.

-

Cell lysis is performed, and intracellular cAMP levels are measured using a commercial cAMP detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™-based assay.[8][9]

-

-

Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[9]

This functional assay measures the activation of G proteins coupled to GPR88.

-

Membrane Preparation: Membranes are prepared from either cultured cells expressing GPR88 or from brain tissue, such as the mouse striatum.[1]

-

Procedure:

-

Membranes are incubated with increasing concentrations of this compound in an assay buffer containing GDP and [35S]GTPγS.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.

In Vivo Behavioral Assays

The following protocols are commonly used to assess the effects of this compound on alcohol-related behaviors in rodents.

This model is used to assess binge-like alcohol consumption.

-

Animals: C57BL/6J mice are a commonly used strain.[4]

-

Procedure:

-

Mice are single-housed and habituated to a reverse light-dark cycle.

-

For several days, access to water is restricted, and then a single bottle of 20% ethanol (B145695) is provided for 2-4 hours, starting 3 hours into the dark cycle.

-

On the test day, mice are administered this compound (e.g., 20, 30, or 60 mg/kg, i.p.) or vehicle 30 minutes before the start of the drinking session.[4]

-

Alcohol and water consumption are measured at the end of the session.

-

-

Data Analysis: The amount of ethanol consumed (g/kg body weight) is calculated and compared between the this compound and vehicle-treated groups.

This model assesses voluntary alcohol consumption and preference.

-

Animals: C57BL/6J mice or Long-Evans rats are often used.[4]

-

Procedure:

-

Animals are given intermittent access to one bottle of alcohol (e.g., 20%) and one bottle of water for 24-hour periods, typically 3 times a week.

-

This procedure is continued for several weeks to establish a stable baseline of alcohol intake.

-

On the test day, this compound or vehicle is administered prior to the 24-hour drinking session.

-

The positions of the alcohol and water bottles are alternated to control for side preference.

-

-

Data Analysis: Alcohol intake (g/kg), water intake (ml), and alcohol preference (ratio of alcohol consumed to total fluid consumed) are calculated and compared between treatment groups.

This operant conditioning model measures the motivation to seek and consume alcohol.

-

Animals: Rats or mice are trained to perform an action (e.g., nose-poking or lever-pressing) to receive an alcohol reward.[4]

-

Procedure:

-

Animals are first trained to self-administer alcohol in operant chambers.

-

Once a stable baseline of responding is achieved, the effects of this compound are tested.

-

This compound or vehicle is administered before the self-administration session.

-

-

Data Analysis: The number of active (alcohol-delivering) and inactive lever presses or nose-pokes are recorded. The pattern of responding, such as the number of licks and bursts of licks, can also be analyzed to assess the motivation for alcohol.[4]

Conclusion

This compound is a well-characterized and valuable tool for the neuroscience research community. Its potency as a GPR88 agonist, coupled with its brain penetrance, makes it suitable for in vivo studies aimed at dissecting the role of GPR88 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this important compound, ultimately contributing to a better understanding of GPR88 and its potential as a therapeutic target for neuropsychiatric disorders. Further optimization of this compound has led to the development of second-generation agonists with improved pharmacokinetic properties, which will continue to advance research in this area.[7]

References

- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

RTI-13951-33: A Chemical Probe for the Orphan Receptor GPR88

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The orphan G protein-coupled receptor 88 (GPR88) has emerged as a compelling therapeutic target for a variety of central nervous system (CNS) disorders, given its high expression in the striatum and its role in modulating key neuronal circuits. The development of selective chemical probes is paramount to elucidating the physiological functions of GPR88 and exploring its therapeutic potential. This technical guide provides a comprehensive overview of RTI-13951-33, a potent and selective agonist for GPR88. This document details its pharmacological properties, the signaling pathways it modulates, and provides detailed experimental protocols for its characterization, serving as a valuable resource for researchers in neuroscience and drug discovery.

Introduction to GPR88

GPR88 is a class A rhodopsin family orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, with particularly high levels in the striatum, a critical hub for motor control, reward, and cognition.[1][2] Its restricted expression pattern makes it an attractive drug target with the potential for minimal peripheral side effects. GPR88 is known to couple to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Studies utilizing knockout mice have implicated GPR88 in a range of behaviors, including locomotion, anxiety, and alcohol consumption, highlighting its potential as a therapeutic target for neuropsychiatric and substance use disorders.[5][6]

This compound: A Potent and Selective GPR88 Agonist

This compound has been identified as a potent, selective, and brain-penetrant small molecule agonist of GPR88.[7][8] Its favorable pharmacological and pharmacokinetic properties make it an invaluable tool for probing the in vitro and in vivo functions of GPR88.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional and binding assays.

| Parameter | Value | Assay Type | Reference |

| EC₅₀ | 25 nM | cAMP Functional Assay | [1][7][8][9][10][11] |

| EC₅₀ | 45 nM | in vitro cAMP functional assay | [12] |

| EC₅₀ | 535 nM | [³⁵S]GTPγS Binding Assay | [10][11][12] |

| Binding Affinity (Ki) | 224 nM | Competition Radioligand Binding | [12] |

| Ki/EC₅₀ Ratio | 5.0 | [12] |

Selectivity Profile

This compound exhibits high selectivity for GPR88. Screening against a panel of over 38 other GPCRs, ion channels, and neurotransmitter transporters revealed no significant off-target activity.[1][7][8] It shows weak affinity for the kappa opioid receptor (KOR; Ki = 2.29 µM), vesicular monoamine transporter (VMAT; Ki = 4.23 µM), and moderate affinity for the serotonin (B10506) transporter (SERT; Ki = 0.75 µM), though it poorly inhibits SERT function (IC₅₀ = 25.1 ± 2.7 µM).[10][11]

Physicochemical and Pharmacokinetic Properties

This compound possesses favorable physicochemical properties for an in vivo chemical probe, including good aqueous solubility and brain permeability.[1][13] However, it has demonstrated poor metabolic stability with a short half-life in mouse plasma.[14][15]

| Parameter | Value | Species | Route | Reference |

| clogP | 3.34 | [12][13] | ||

| Half-life (t₁/₂) (Plasma) | 0.7 h | Mouse | i.p. | [14][15] |

| Half-life (t₁/₂) (Plasma) | 48 min | Rat | i.p. | [10][11] |

| Half-life (t₁/₂) (Brain) | 87 min | Rat | i.p. | [10][11] |

| Brain/Plasma Ratio (at 30 min) | 0.4 | Mouse | i.p. | [14][15] |

| Clearance (CL) | 352 mL min⁻¹ kg⁻¹ | Mouse | i.p. | [14][15] |

GPR88 Signaling Pathway

Activation of GPR88 by an agonist like this compound initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cAMP levels. This canonical pathway is believed to be a primary mechanism through which GPR88 exerts its modulatory effects on neuronal function.

Caption: GPR88 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GPR88 chemical probe.

In Vitro Assays

This assay is used to determine the potency of this compound in inhibiting cAMP production.

-

Cell Line: CHO cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).

-

Reagents:

-

LANCE® Ultra cAMP Kit (PerkinElmer)

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4

-

This compound serial dilutions

-

-

Procedure:

-

Harvest and resuspend cells in Stimulation Buffer.

-

Dispense cell suspension into a 384-well white opaque microplate.

-

Add serial dilutions of this compound to the wells.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

Add Eu-cAMP tracer and ULight™-anti-cAMP antibody solution.

-

Incubate for 1 hour at room temperature.

-

Measure TR-FRET signal at 665 nm and 615 nm using a compatible plate reader.

-

Calculate the ratio of 665 nm/615 nm and plot against the concentration of this compound to determine the EC₅₀ value.[2][5][16][17]

-

This assay measures the activation of G proteins by GPR88 in response to this compound.[11][18]

-

Membrane Preparation:

-

Homogenize striatal tissue from wild-type and GPR88 knockout mice in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction).

-

Determine protein concentration.

-

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

GDP

-

[³⁵S]GTPγS

-

This compound serial dilutions

-

-

Procedure:

-

In a 96-well plate, add Assay Buffer, GDP, and membrane preparation.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Emax values.[19]

-

This assay is used to determine the binding affinity (Ki) of this compound for GPR88.[3][20]

-

Cell Line and Radioligand: PPLS-HA-hGPR88-CHO cell membranes and [³H]RTI-33.[12][17]

-

Reagents:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

[³H]RTI-33 (at a concentration close to its Kd)

-

This compound serial dilutions

-

Non-specific binding determinator (e.g., a high concentration of an unlabeled GPR88 agonist)

-

-

Procedure:

-

In a 96-well plate, add cell membranes, [³H]RTI-33, and serial dilutions of this compound.

-

For non-specific binding wells, add the non-specific binding determinator.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, which can then be converted to Ki using the Cheng-Prusoff equation.[21]

-

In Vivo Assays

This model is used to assess the effect of this compound on binge-like alcohol intake.[6][22][23][24]

-

Animals: C57BL/6J mice or other appropriate rodent models.

-

Procedure:

-

Single-house the animals.

-

For several days, replace the water bottle with a bottle containing 20% ethanol (B145695) for a 2-4 hour period, starting 3 hours into the dark cycle.

-

On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before the ethanol access period.[22][23]

-

Measure the volume of ethanol consumed during the access period.

-

Compare ethanol consumption between the this compound and vehicle-treated groups.

-

Experimental and Logical Workflows

The characterization of this compound as a chemical probe for GPR88 follows a logical progression from in vitro characterization to in vivo validation.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective agonist for the orphan receptor GPR88. Its utility as a chemical probe has been demonstrated through a variety of in vitro and in vivo studies. This technical guide provides researchers with the necessary information and detailed protocols to effectively utilize this compound in their investigations into the biology of GPR88 and its potential as a therapeutic target. The continued use of this valuable tool will undoubtedly contribute to a deeper understanding of the role of GPR88 in health and disease.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.co.uk]

- 5. revvity.com [revvity.com]

- 6. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]

- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. blossombio.com [blossombio.com]

- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with RTI-13951-33

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RTI-13951-33 in in vivo rodent studies. This compound is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88, a promising therapeutic target for neuropsychiatric disorders, particularly alcohol use disorder (AUD).[1][2][3]

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor, which is highly expressed in the striatum.[2] GPR88 is a Gi/o-coupled receptor, and its activation by this compound is thought to inhibit neuronal activity in brain pathways involved in reward and addiction.[1] Studies in GPR88 knockout mice have demonstrated the receptor's role in alcohol drinking and seeking behaviors, and the effects of this compound are absent in these animals, confirming its on-target activity.[1][4][5]

Caption: Signaling pathway of this compound via the GPR88 receptor.

Pharmacokinetic Properties

This compound is a brain-penetrant agonist with favorable pharmacokinetic properties for in vivo behavioral studies.[1][2] However, it has been noted to have poor metabolic stability, which has led to the development of analogs with improved properties.[6][7][8][9][10]

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T½ (hours) | Brain/Plasma Ratio | Reference |

| Rat | 10 | i.p. | 287 (Brain) | ~1.5 | - | [1] |

| Mouse | 10 | i.p. | - | 0.7 (Plasma) | 0.4 (at 30 min) | [6] |

Experimental Protocols

The following are detailed protocols for key in vivo rodent studies to evaluate the efficacy of this compound.

Protocol 1: Locomotor Activity Assessment

This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in mice. This is a critical control experiment to ensure that observed effects on other behaviors are not simply due to sedation or motor impairment.[1]

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

C57BL/6 mice

-

Open field arenas

-

Automated tracking system (e.g., EthoVision)

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 20, 30, and 60 mg/kg).[1]

-

Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Testing: Immediately after injection, place each mouse in the center of an open field arena.

-

Data Collection: Record locomotor activity (distance traveled, rearing, etc.) for a period of 60-90 minutes using an automated tracking system.[1]

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of any effects. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Caption: Experimental workflow for locomotor activity assessment.

Protocol 2: Alcohol Self-Administration

This protocol evaluates the effect of this compound on the motivation to self-administer alcohol in rats or mice.[1][7]

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Alcohol solution (e.g., 10-20% v/v)

-

Sucrose (B13894) or saccharin (B28170) solution for initial training

-

Operant conditioning chambers equipped with two levers (or nose-poke holes) and a liquid delivery system.

-

Rats (e.g., Wistar or Long-Evans) or C57BL/6 mice

Procedure:

-

Training:

-

Train animals to press a lever (or poke their nose in a hole) to receive a reward (e.g., sucrose or saccharin solution) on a fixed-ratio 1 (FR1) schedule.

-

Once responding is stable, replace the sweet solution with alcohol.

-

Gradually increase the alcohol concentration and the response requirement (e.g., to FR3 or FR5) until stable self-administration is achieved.

-

-

Test Sessions:

-

Prior to a test session, administer this compound or vehicle (i.p.) at the desired dose (e.g., 5, 10, 20 mg/kg in rats) and time point (e.g., 30 minutes pre-session).[1][11]

-

Place the animal in the operant chamber and allow self-administration for a set duration (e.g., 30 minutes to 4 hours).[1]

-

Record the number of active and inactive lever presses (or nose pokes) and the amount of alcohol consumed.

-

-

Control for General Reinforcement: To ensure the effect is specific to alcohol, a separate cohort of animals can be trained to self-administer a non-drug reinforcer (e.g., sucrose solution), and the effect of this compound on this behavior can be assessed.[2][7]

-

Data Analysis: Compare the number of rewards earned and the consumption of alcohol between drug-treated and vehicle-treated groups using appropriate statistical methods.

Protocol 3: Drinking-in-the-Dark (DID) Binge-Like Alcohol Consumption

This protocol models binge-like alcohol drinking in mice and is used to assess the effect of this compound on excessive alcohol intake.[4][5][6]

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Alcohol solution (20% v/v)

-

Water

-

C57BL/6 mice

-

Home cages with two drinking bottles

Procedure:

-

Acclimation to DID Procedure:

-

For 3 days, replace the water bottle with a bottle containing 20% alcohol for a 2-hour period, starting 3 hours into the dark cycle.

-

On the 4th day (test day), the procedure is the same, but animals are pre-treated with the drug or vehicle.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 30 mg/kg) or vehicle (i.p.) 30 minutes before the 2-hour alcohol access period.[6]

-

-

Measurement of Intake:

-

Weigh the alcohol and water bottles before and after the 2-hour access period to determine the amount consumed.

-

Also, weigh the animals to calculate intake in g/kg.

-

-

Data Analysis: Compare alcohol and water intake between the this compound and vehicle groups using a t-test or ANOVA.

Protocol 4: Conditioned Place Preference (CPP)

This protocol assesses whether this compound can reduce the rewarding effects of alcohol.[1][3][4]

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Alcohol (e.g., 2 g/kg)

-

CPP apparatus with at least two distinct chambers (differentiated by visual and tactile cues).

Procedure:

-

Pre-conditioning (Baseline Preference):

-

On day 1, place the mouse in the CPP apparatus with free access to all chambers for 15 minutes.

-

Record the time spent in each chamber to determine any baseline preference. Animals with a strong preference for one chamber are typically excluded.

-

-

Conditioning:

-

This phase consists of 8 days of conditioning sessions.

-

On days 2, 4, 6, and 8, administer alcohol (i.p.) and immediately confine the mouse to one of the chambers (the initially non-preferred one) for a set duration (e.g., 30 minutes).

-

On days 3, 5, 7, and 9, administer saline and confine the mouse to the opposite chamber for the same duration.

-

-

Post-conditioning Test (Expression of CPP):

-

On day 10, administer this compound or vehicle (i.p.).

-

30 minutes later, place the mouse in the CPP apparatus with free access to all chambers for 15 minutes.

-

Record the time spent in each chamber.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Compare the preference scores between the this compound and vehicle groups. A reduction in the preference score by this compound indicates an attenuation of alcohol's rewarding effects.[1][3]

Caption: Logical workflow for the Conditioned Place Preference experiment.

References

- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]